molecular formula C13H18O B14167845 2-Benzylcyclohexanol CAS No. 5333-61-9

2-Benzylcyclohexanol

Cat. No.: B14167845
CAS No.: 5333-61-9
M. Wt: 190.28 g/mol
InChI Key: OXELMKYUIJQOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylcyclohexanol is an organic compound with the molecular formula C₁₃H₁₈O. It is a derivative of cyclohexanol, where a benzyl group is attached to the second carbon of the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzylcyclohexanol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2-benzalcyclohexanone. This reaction typically uses a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Benzylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: 2-Benzylcyclohexanone.

    Reduction: 2-Benzylcyclohexane.

    Substitution: Depending on the nucleophile, various substituted cyclohexanol derivatives.

Scientific Research Applications

2-Benzylcyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylcyclohexanol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: The parent compound, which lacks the benzyl group.

    2-Benzylcyclohexanone: The oxidized form of 2-Benzylcyclohexanol.

    2-Benzylcyclohexane: The reduced form of this compound.

Uniqueness

This compound is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with other molecules, making it valuable in various applications .

Properties

CAS No.

5333-61-9

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-benzylcyclohexan-1-ol

InChI

InChI=1S/C13H18O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2

InChI Key

OXELMKYUIJQOJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.